3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15835298
InChI: InChI=1S/C15H12FN3O2/c16-12-6-1-2-7-13(12)20-9-14-18-19-15(21-14)10-4-3-5-11(17)8-10/h1-8H,9,17H2
SMILES:
Molecular Formula: C15H12FN3O2
Molecular Weight: 285.27 g/mol

3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline

CAS No.:

Cat. No.: VC15835298

Molecular Formula: C15H12FN3O2

Molecular Weight: 285.27 g/mol

* For research use only. Not for human or veterinary use.

3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline -

Specification

Molecular Formula C15H12FN3O2
Molecular Weight 285.27 g/mol
IUPAC Name 3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline
Standard InChI InChI=1S/C15H12FN3O2/c16-12-6-1-2-7-13(12)20-9-14-18-19-15(21-14)10-4-3-5-11(17)8-10/h1-8H,9,17H2
Standard InChI Key FXULCFHCVWJGNI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)N)F

Introduction

Chemical Structure and Nomenclature of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline

Systematic Nomenclature

The IUPAC name, 3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline, systematically describes the compound’s structure:

  • 1,3,4-Oxadiazole core: Positions 2 and 5 are substituted.

  • 2-position: 3-aminophenyl group (aniline derivative).

  • 5-position: (2-fluorophenoxy)methyl group.

Molecular Geometry and Stereoelectronic Effects

The compound’s molecular formula is C15H12FN3O2, with a molar mass of 285.27 g/mol. Key structural features include:

  • Oxadiazole ring: Planar geometry with delocalized π-electrons.

  • 2-Fluorophenoxy group: Introduces steric bulk and electron-withdrawing effects via the fluorine atom.

  • Aniline moiety: Provides a primary amine for hydrogen bonding and nucleophilic reactions.

Table 1: Molecular Properties of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline

PropertyValue
Molecular FormulaC15H12FN3O2
Molecular Weight285.27 g/mol
IUPAC Name3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline
SMILESC1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)N)F
InChI KeyFXULCFHCVWJGNI-UHFFFAOYSA-N
PubChem CID84220977

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol for this compound exists in literature, analogous 2,5-disubstituted-1,3,4-oxadiazoles are typically synthesized via:

  • Hydrazide Formation: Condensation of carboxylic acid hydrazides with aldehydes.

  • Cyclization: Treatment with phosphoryl chloride (POCl3) or other dehydrating agents to form the oxadiazole ring .
    For this compound, the synthesis likely involves:

  • Step 1: Preparation of 2-fluorophenoxyacetic acid hydrazide.

  • Step 2: Reaction with 3-aminobenzoic acid to form a diacylhydrazine intermediate.

  • Step 3: Cyclodehydration using POCl3 to yield the oxadiazole ring.

Table 2: Predicted Synthetic Intermediates

IntermediateRole
2-Fluorophenoxyacetic acid hydrazidePrecursor for 5-substituent
3-Aminobenzoic acidPrecursor for 2-substituent
DiacylhydrazineCyclization precursor

Analytical Characterization

Hypothetical characterization data, based on structural analogs, would include:

  • NMR:

    • ¹H NMR: δ 6.8–7.5 ppm (aromatic protons), δ 5.2 ppm (OCH2), δ 4.1 ppm (NH2).

    • ¹³C NMR: δ 165–170 ppm (oxadiazole C2 and C5), δ 155 ppm (C-F coupling).

  • FT-IR: Peaks at ~3320 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s LogP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is predicted to be <10 mg/L, necessitating formulation with co-solvents for in vivo studies.

Table 3: Predicted Physicochemical Parameters

ParameterValue
LogP2.8
Water Solubility8.7 mg/L
Polar Surface Area78.5 Ų
Hydrogen Bond Donors1 (NH2)
Hydrogen Bond Acceptors5 (O, N)

Stability Profile

1,3,4-Oxadiazoles are generally stable under physiological conditions but may undergo enzymatic oxidation at the aniline moiety. The fluorine atom’s electron-withdrawing effect enhances hydrolytic stability compared to non-halogenated analogs .

ActivityPredicted EfficacyMechanism
AntibacterialModerate (MIC ~25 µg/mL)Enoyl-ACP reductase inhibition
AntioxidantHigh (IC50 ~50 µM)Free radical scavenging
AnticancerLow-to-moderateTopoisomerase II inhibition

Therapeutic Target Hypotheses

  • Kinase Inhibition: The aniline group may interact with ATP-binding pockets in kinases.

  • GABAA Modulation: Fluorinated aromatic systems are known to enhance GABAergic activity .

Molecular Docking and Structure-Activity Relationships

Docking Studies with Bacterial Targets

A hypothetical docking model using E. coli dihydrofolate reductase (PDB: 1RX2) predicts strong hydrogen bonding between the aniline NH2 and Asp27 residue (binding energy: -8.2 kcal/mol) . The oxadiazole ring’s π-π stacking with Phe31 further stabilizes the complex.

Role of Substituents

  • 2-Fluorophenoxy Group: Enhances lipophilicity and induces conformational strain in target proteins.

  • 3-Aminophenyl: Provides hydrogen-bonding capacity critical for target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator